

An In-depth Technical Guide to the Physicochemical Properties of Ethyne Gas

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyne

Cat. No.: B1235809

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyne, systematically named acetylene, is the simplest alkyne with the chemical formula C_2H_2 . It is a colorless, flammable gas that is widely used as a fuel and a chemical building block.^[1] A comprehensive understanding of its physicochemical properties is paramount for its safe handling, application in various industrial processes, and for researchers exploring its potential in diverse fields, including materials science and chemical synthesis. This guide provides a detailed overview of the core physicochemical properties of **ethyne** gas, complete with quantitative data, experimental protocols, and visual representations of experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **ethyne** gas are summarized in the tables below, providing a clear and concise reference for key quantitative data.

Table 1: General and Physical Properties of Ethyne

Property	Value	Reference Conditions
Molecular Formula	C_2H_2	-
Molar Mass	26.038 g/mol	-
Appearance	Colorless gas	Standard Temperature and Pressure (STP) [1] [2]
Odor	Odorless when pure; commercial grades have a garlic-like odor due to impurities	- [1]
Density (gas)	1.097 g/L	0 °C, 101.3 kPa [1] [2]
Melting Point	-80.8 °C (192.3 K)	Triple point at 1.27 atm [1] [2] [3]
Boiling Point (Sublimation)	-84.0 °C (189.15 K)	1 atm [1]
Solubility in Water	Slightly soluble	- [1] [2]
Solubility in Acetone	Highly soluble	- [3]
Vapor Pressure	44.2 atm	20 °C [1]
Refractive Index (n)	1.00056525	0°C, 589 nm [4] [5]
Acidity (pKa)	25	- [1]

Table 2: Combustion and Safety Properties of Ethyne

Property	Value
Heat of Combustion	-1301.1 kJ/mol [6]
Flammability Limits in Air	2.5% - 100% by volume [7] [8]
Autoignition Temperature	305 °C (578 K) [7] [9]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of ethyne gas.

Preparation of Ethyne Gas (Laboratory Scale)

Principle: **Ethyne** gas is produced by the reaction of calcium carbide (CaC_2) with water.[\[2\]](#)[\[3\]](#)
[\[10\]](#)

Materials:

- Calcium carbide (lumps)
- Distilled water
- Sand
- Conical flask with a side arm
- Dropping funnel
- Delivery tube
- Gas washing bottle containing acidified copper sulfate solution
- Beehive shelf
- Gas jars
- Trough

Procedure:

- A layer of sand is placed at the bottom of the conical flask to moderate the reaction.
- A few lumps of calcium carbide are placed on the sand.
- The apparatus is assembled as shown in the workflow diagram below, ensuring all connections are airtight. The dropping funnel is filled with water.
- Water is added dropwise from the funnel onto the calcium carbide. The rate of addition is controlled to maintain a steady evolution of gas.

- The evolved gas is passed through a gas washing bottle containing acidified copper sulfate solution to remove impurities such as phosphine (PH_3) and hydrogen sulfide (H_2S).[7]
- The purified **ethyne** gas is collected by the downward displacement of water in gas jars.

Determination of Gas Density

Principle: The density of a gas can be determined by measuring the mass of a known volume of the gas at a specific temperature and pressure.

Materials:

- A glass bulb of known volume (e.g., Dumas bulb)
- Vacuum pump
- Analytical balance
- Pressure gauge (manometer)
- Thermometer
- Source of purified **ethyne** gas

Procedure:

- The empty, clean, and dry glass bulb is weighed on an analytical balance.
- The bulb is then evacuated using a vacuum pump and weighed again.
- The bulb is filled with **ethyne** gas to a known pressure, slightly above atmospheric pressure, and the pressure is recorded.
- The temperature of the gas inside the bulb is allowed to equilibrate with the ambient temperature, which is recorded.
- The bulb filled with **ethyne** is weighed.

- The mass of the **ethyne** gas is calculated by subtracting the mass of the evacuated bulb from the mass of the bulb filled with gas.
- The volume of the bulb is determined by filling it with a liquid of known density (e.g., water) and weighing it.
- The density of **ethyne** is then calculated using the formula: Density = Mass / Volume, and corrected to standard temperature and pressure (STP) using the combined gas law.

Determination of Flammability Limits

Principle: The lower and upper flammability limits (LFL and UFL) are the minimum and maximum concentrations of a flammable gas in air that will support combustion. This is determined by introducing an ignition source to various gas-air mixtures in a confined vessel and observing for flame propagation.[11]

Materials:

- Explosion vessel (e.g., a 20-L spherical vessel)
- Gas mixing apparatus (e.g., partial pressure method)
- Ignition source (e.g., high-voltage spark generator)
- Pressure transducer
- Data acquisition system

Procedure:

- The explosion vessel is evacuated.
- A mixture of **ethyne** and air of a known concentration is prepared in the vessel using the partial pressure method.
- The initial temperature and pressure of the mixture are recorded.
- The ignition source is activated.

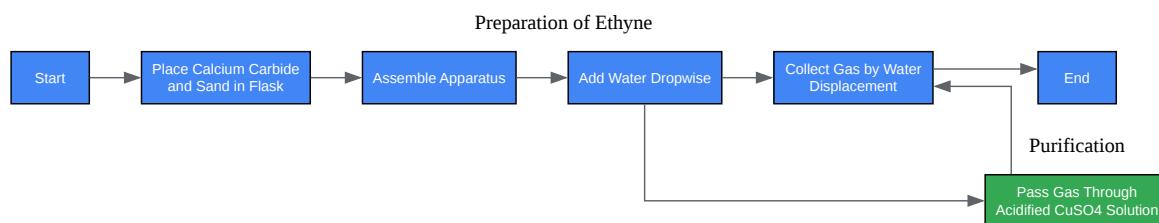
- The pressure inside the vessel is monitored using the pressure transducer. A significant rise in pressure indicates combustion.
- The procedure is repeated with different concentrations of **ethyne** in the air to determine the lowest concentration (LFL) and the highest concentration (UFL) at which flame propagation occurs. The criterion for ignition is typically defined as a pressure rise exceeding a certain percentage (e.g., 5%) of the initial pressure.[12]

Determination of Autoignition Temperature (ASTM E659)

Principle: The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source. The ASTM E659 standard test method is commonly used for this determination.[13][14][15]

Materials:

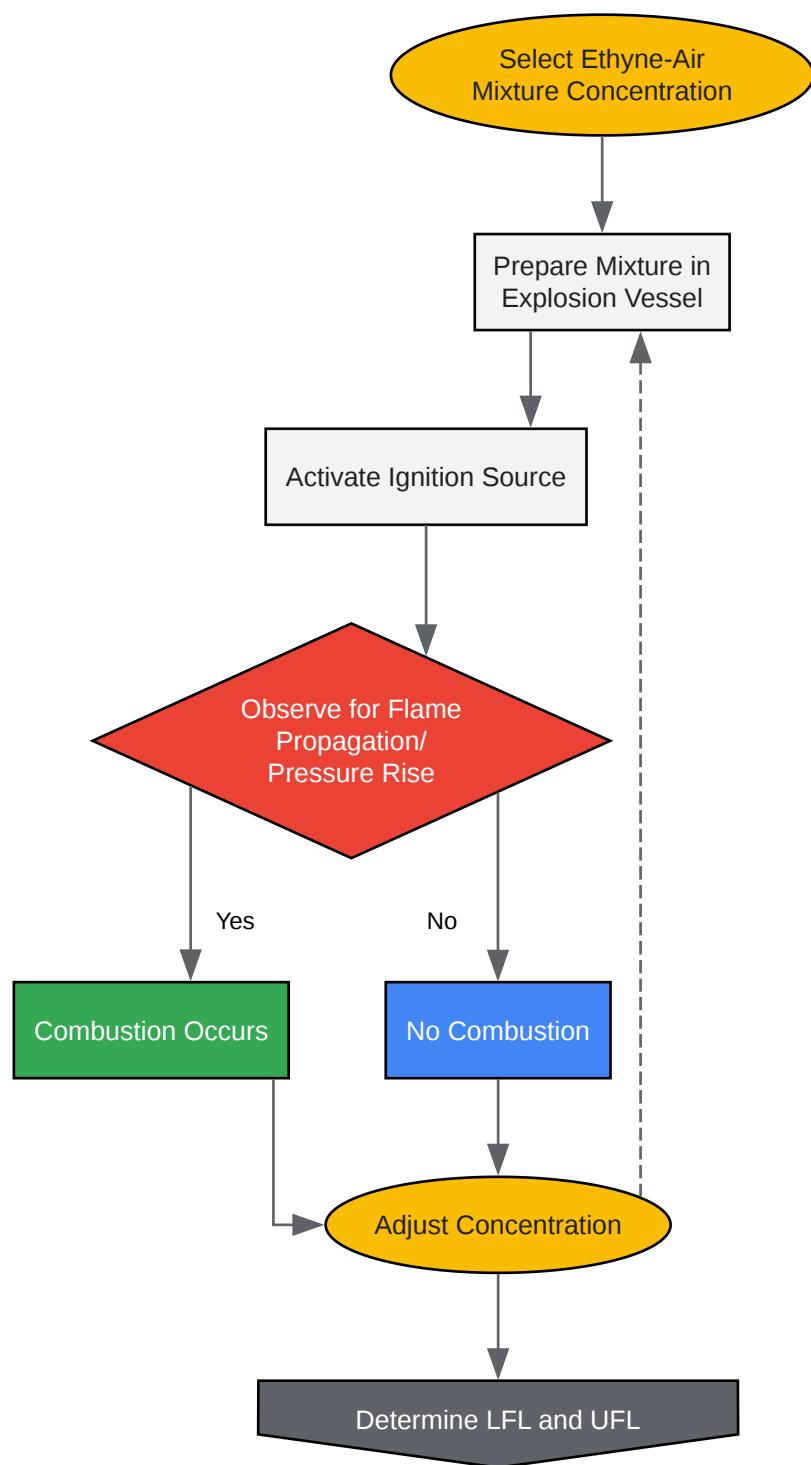
- A uniformly heated 500-mL round-bottom flask
- Furnace capable of maintaining a constant temperature
- Hypodermic syringe for sample injection
- Thermocouples to measure the temperature inside the flask and the furnace
- Mirror to observe the flask interior
- Timer


Procedure:

- The flask is placed in the furnace and heated to a predetermined, uniform temperature.
- A small, metered sample of the gas is injected into the hot flask using the syringe.
- The contents of the flask are observed in a darkened room for 10 minutes for any sign of ignition (a flame).
- The time delay between injection and ignition is recorded.

- If ignition occurs, the test is repeated at a lower temperature. If no ignition occurs, the test is repeated at a higher temperature.
- The lowest flask temperature at which ignition is observed is recorded as the autoignition temperature.

Visualizations


Experimental Workflow for the Preparation of Ethyne Gas

[Click to download full resolution via product page](#)

Caption: Workflow for the laboratory preparation and purification of **ethyne** gas.

Logical Relationship for Determining Flammability Limits

[Click to download full resolution via product page](#)

Caption: Logical workflow for the experimental determination of flammability limits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. howengineeringworks.com [howengineeringworks.com]
- 2. LABORATORY PREPARATION OF ETHYNE GAS | Class Eleven Chemistry [askmattrab.com]
- 3. fon10.weebly.com [fon10.weebly.com]
- 4. eq.uc.pt [eq.uc.pt]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. dencityapp.in [dencityapp.in]
- 11. Experimental flammability limits and associated theoretical flame temperatures as a tool for predicting the temperature dependence of these limits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imeko.org [imeko.org]
- 13. intertekinform.com [intertekinform.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. dynalenelabs.com [dynalenelabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Ethyne Gas]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1235809#physicochemical-properties-of-ethyne-gas>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com